molecular formula C13H15N5O3 B2566124 1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea CAS No. 1258652-65-1

1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea

Cat. No.: B2566124
CAS No.: 1258652-65-1
M. Wt: 289.295
InChI Key: XJFLNUSQNCWZOL-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a methoxybenzylcarbamoyl group and a urea moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxybenzylcarbamoyl group and the urea moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: This compound also features a methoxybenzyl group and a urea moiety but has a different heterocyclic ring.

    1-Benzyl-3-(4-methoxybenzyl)urea: Similar in structure but lacks the pyrazole ring, leading to different chemical and biological properties

Properties

IUPAC Name

4-(carbamoylamino)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-21-9-4-2-8(3-5-9)6-15-12(19)11-10(7-16-18-11)17-13(14)20/h2-5,7H,6H2,1H3,(H,15,19)(H,16,18)(H3,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLNUSQNCWZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=NN2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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